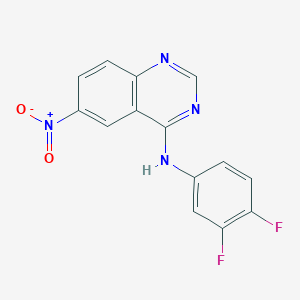

N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F2N4O2/c15-11-3-1-8(5-12(11)16)19-14-10-6-9(20(21)22)2-4-13(10)17-7-18-14/h1-7H,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSQMYFTXSXHPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501238376 | |

| Record name | N-(3,4-Difluorophenyl)-6-nitro-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184360-64-3 | |

| Record name | N-(3,4-Difluorophenyl)-6-nitro-4-quinazolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184360-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3,4-Difluorophenyl)-6-nitro-4-quinazolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501238376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine typically involves the reaction of 3,4-difluoroaniline with 6-nitroquinazoline-4-amine under specific reaction conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

Reduction: Formation of amine derivatives by reducing the nitro group.

Substitution: Formation of substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an inhibitor of specific enzymes and proteins.

Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain conditions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following analysis focuses on structural analogs with variations in substituents on the phenyl ring or quinazoline core. Key compounds are compared based on synthesis, physical properties, and substituent effects.

Structural and Substituent Variations

Table 1: Structural Comparison of Quinazoline Derivatives

Substituent Effects on Properties

- Halogens (F, Cl, Br) increase lipophilicity and metabolic stability. For example, the 3,4-difluorophenyl group may offer balanced solubility and membrane permeability compared to bulkier bromo or methoxy substituents .

- Melting Points: The chloro-fluoro analog (N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) has a reported melting point of 242–244°C, suggesting higher crystallinity compared to non-halogenated analogs .

- Synthetic Accessibility: All compounds in Table 1 are synthesized via nucleophilic aromatic substitution, as described for N-(4-methoxyphenyl)-6-nitroquinazolin-4-amine (3a) and its analogs .

Research Implications and Gaps

- Substituent variations likely modulate target affinity; for instance, chloro-fluoro groups may enhance selectivity over methoxy or bromo analogs .

- Synthetic Challenges: The difluorophenyl group’s synthesis may require specialized fluorination techniques compared to simpler substituents like methoxy .

Biological Activity

N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H10F2N4O2

- Molecular Weight : 336.25 g/mol

- Structure : The compound features a quinazoline core substituted with a nitro group and a difluorophenyl moiety.

Biological Activity Overview

This compound has been evaluated for various biological activities, particularly its anti-cancer effects. Quinazoline derivatives are known to exhibit a wide range of pharmacological activities, including:

- Antitumor Activity : Studies indicate that quinazoline derivatives can inhibit the growth of various cancer cell lines. This compound has shown promising results against several cancer types.

Table 1: Antitumor Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 2.49 | EGFR inhibition |

| HepG2 | 2.08 | Multi-target kinase inhibition |

| MCF7 | 1.28 | Dual EGFR/HER2 inhibition |

| PC-3 | 0.23 | Cell cycle arrest at G2/M phase |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The biological activity of this compound can be attributed to several mechanisms:

- EGFR Inhibition : The compound has been identified as a potent inhibitor of the epidermal growth factor receptor (EGFR), which plays a critical role in the proliferation and survival of cancer cells. The binding affinity and inhibitory concentration (IC50) against EGFR have been reported to be significantly lower than that of many existing therapies.

- Cell Cycle Arrest : Research indicates that the compound can induce cell cycle arrest in the G2/M phase, thereby preventing cancer cells from dividing and proliferating.

- Multi-Kinase Inhibition : Beyond EGFR, this compound has demonstrated activity against multiple kinases involved in cancer progression.

Case Studies

Several studies have documented the efficacy of this compound:

- Study 1 : A study published in ChemEngineering evaluated the compound's effects on A549 and HepG2 cell lines, reporting an IC50 of 2.49 μM and 2.08 μM respectively, indicating strong cytotoxicity and potential for development as an anti-cancer agent .

- Study 2 : Another investigation focused on its selectivity against HER2-positive breast cancer cells (MCF7), where it exhibited an IC50 value of 1.28 μM, suggesting its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,4-difluorophenyl)-6-nitroquinazolin-4-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves condensation of 4-chloro-6-nitroquinazoline with 3,4-difluoroaniline under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate nucleophilic substitution . Intermediates are characterized via HPLC for purity (>98%), NMR for structural confirmation, and mass spectrometry (HRMS) for molecular weight validation. Crystallography (using SHELX programs) may resolve ambiguities in stereochemistry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To verify substituent positions on the quinazoline and phenyl rings.

- FT-IR : Confirms functional groups (e.g., nitro group at ~1520 cm⁻¹).

- X-ray crystallography : Resolves 3D structure and hydrogen bonding patterns (using SHELXL for refinement) .

- HPLC-MS : Ensures purity and detects degradation products under stress conditions (e.g., thermal, pH variations) .

Q. How does the nitro group at position 6 influence the compound’s reactivity in further derivatization?

- Methodological Answer : The nitro group is electron-withdrawing, directing electrophilic substitution to the meta position on the quinazoline ring. Reduction (e.g., catalytic hydrogenation with Pd/C) converts it to an amine, enabling coupling reactions (e.g., amide formation). Stability under acidic/basic conditions should be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can structural modifications optimize this compound’s bioactivity while addressing solubility limitations?

- Methodological Answer :

- Substituent Engineering : Introduce hydrophilic groups (e.g., morpholine, methoxy) at position 7 or the phenyl ring to enhance aqueous solubility without compromising target binding .

- Prodrug Design : Mask the nitro group as a bioreversible moiety (e.g., ester prodrugs) to improve bioavailability .

- SAR Studies : Compare analogs (e.g., chloro vs. fluoro substituents) using in vitro assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to identify critical interactions with target enzymes .

Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, incubation time) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies.

- Target Validation : Employ CRISPR knockouts or siRNA silencing to confirm target specificity .

Q. How can computational modeling predict electrophilic substitution patterns in this compound?

- Methodological Answer :

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., Gaussian 09 with B3LYP/6-31G* basis set).

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions like halogenation .

Q. What crystallographic challenges arise in determining the crystal structure of this compound?

- Methodological Answer :

- Twinned Crystals : Use SHELXD for initial phase determination and PLATON to detect twinning.

- Disorder Handling : Refine disordered solvent molecules or substituents (e.g., fluorine atoms) with restraints in SHELXL .

Q. Which preclinical models are suitable for evaluating the compound’s ADME/Tox profile?

- Methodological Answer :

- In Vitro Hepatic Stability : Use microsomal assays (human/rat liver microsomes) to predict metabolic clearance.

- Caco-2 Permeability : Assess intestinal absorption potential.

- hERG Binding Assay : Screen for cardiotoxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.